N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring. The presence of fluorine in the thiophene ring and the isopropyl group in the pyrazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Coupling of the Thiophene and Pyrazole Rings: The final step involves coupling the thiophene and pyrazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring can interact with various biological pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which contain a pyrazole ring.
Uniqueness
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-5-amine is unique due to the presence of both a fluorinated thiophene ring and an isopropyl-substituted pyrazole ring. This combination of structural features imparts distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H15ClFN3S |
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Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-8(2)15-11(5-6-14-15)13-7-9-3-4-10(12)16-9;/h3-6,8,13H,7H2,1-2H3;1H |
InChI Key |
QAZHDGRFSQPTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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